

Orforglipron Hemicalcium Hydrate: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: Orforglipron hemicalcium hydrate

Cat. No.: B15569366

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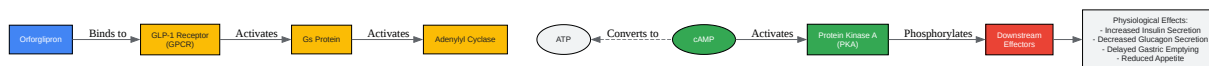
For Researchers, Scientists, and Drug Development Professionals

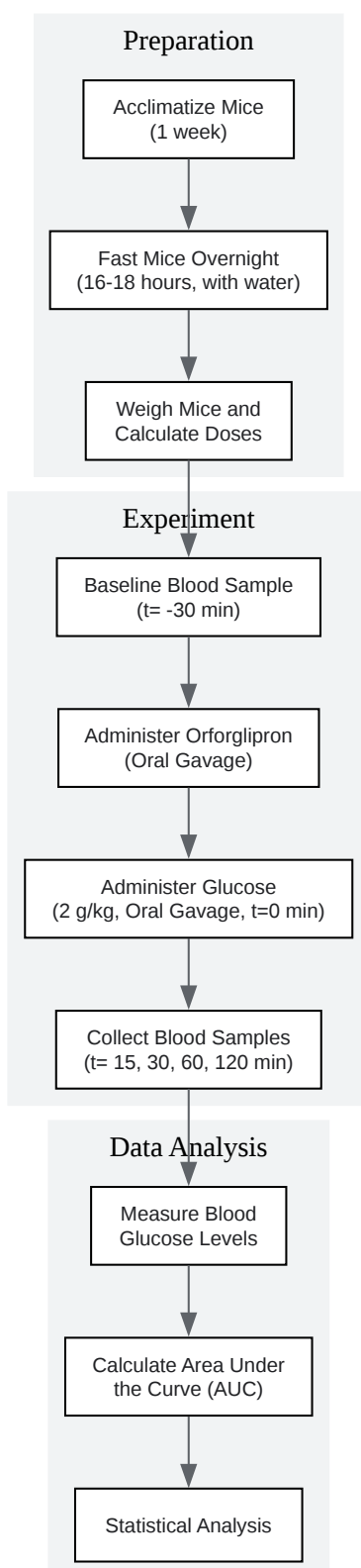
Introduction

Orforglipron is an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] As a small molecule, it is designed to withstand degradation in the gastrointestinal tract, allowing for once-daily oral administration without restrictions on food or water intake.[3] Orforglipron acts as a potent and selective agonist at the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3] Its mechanism of action involves binding to the transmembrane domain of the GLP-1R, initiating intracellular signaling cascades that lead to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[4][5] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential for type 2 diabetes and obesity. This document provides detailed in vivo experimental protocols for evaluating the efficacy and pharmacokinetics of **orforglipron hemicalcium hydrate**.

Mechanism of Action: Signaling Pathway

Orforglipron exerts its effects by activating the GLP-1 receptor, which is primarily coupled to the Gs protein. This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological responses.





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